molecular formula C17H17NO3 B1582787 Coumarin 334 CAS No. 55804-67-6

Coumarin 334

Cat. No. B1582787
CAS RN: 55804-67-6
M. Wt: 283.32 g/mol
InChI Key: JBPCDMSEJVCNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin 334 (C-334) is a naturally occurring compound found in a variety of plants and is used in a variety of applications. It has been studied extensively for its potential therapeutic and industrial uses.

Scientific Research Applications

Fluorescent Labeling of Biomolecules

Coumarin 334: is widely used in the fluorescent labeling of biomolecules. Its ability to fluoresce upon excitation with ultraviolet light makes it an invaluable tool in molecular biology for tracking and observing biological processes .

Metal Ion Detection

Researchers utilize Coumarin 334 for its selective and sensitive detection of metal ions. This application is particularly useful in environmental monitoring and the study of metal-related biological systems .

Microenvironment Polarity Detection

The fluorescence of Coumarin 334 can be affected by the polarity of its surrounding environment. This property allows scientists to use it as a probe to detect changes in cellular microenvironments, which is crucial in understanding cell dynamics .

pH Detection

Coumarin 334: can also serve as a pH indicator due to changes in its fluorescence in response to the acidity or basicity of a solution. This makes it a useful tool in various chemical and biological research applications .

Synthesis of Cysteine-Selective Probes

The compound is employed as a starting material for synthesizing cysteine-selective fluorescent probes. These probes are essential for studying cysteine’s role in biological systems and its relevance in diseases .

Development of Low-Cost Fluorescent Materials

Due to its natural fluorescence, Coumarin 334 is used to produce low-cost fluorescent materials. These materials have applications in creating cost-effective sensors and imaging devices .

properties

IUPAC Name

5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPCDMSEJVCNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069053
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Coumarin 334
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2186
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Coumarin 334

CAS RN

55804-67-6
Record name Coumarin 334
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55804-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin 334
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin 334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMARIN 521
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumarin 334
Reactant of Route 2
Reactant of Route 2
Coumarin 334
Reactant of Route 3
Reactant of Route 3
Coumarin 334
Reactant of Route 4
Reactant of Route 4
Coumarin 334
Reactant of Route 5
Reactant of Route 5
Coumarin 334
Reactant of Route 6
Reactant of Route 6
Coumarin 334

Q & A

A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, Coumarin 334 shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []

A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, Coumarin 334 (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]

A: Coumarin 334 demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]

ANone: The provided research doesn't focus on the catalytic properties of Coumarin 334. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.

A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to Coumarin 334 in these papers, such computational techniques could be employed to further investigate its properties and interactions.

A: While specific SAR studies aren't detailed in the abstracts, research comparing Coumarin 334 (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.

ANone: The research mainly focuses on the optical properties and applications of Coumarin 334. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.

ANone: While the provided research doesn't delve into the specific historical context and milestones of Coumarin 334 research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.

A: Research on Coumarin 334 spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.